molecular formula C11H22N2O4S B6178419 tert-butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate CAS No. 2567489-01-2

tert-butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate

Cat. No.: B6178419
CAS No.: 2567489-01-2
M. Wt: 278.4
InChI Key:
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Description

tert-Butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, an ethylsulfamoyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Ethylsulfamoyl Group: The ethylsulfamoyl group can be introduced via a sulfonamide formation reaction, where an ethylsulfonyl chloride reacts with the amine group on the pyrrolidine ring under basic conditions.

    Addition of the tert-Butyl Group: The tert-butyl group is often introduced through a tert-butoxycarbonyl (Boc) protection reaction, where tert-butyl chloroformate reacts with the amine group on the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

tert-Butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving sulfonamides and pyrrolidine derivatives.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator by binding to the active site or allosteric site of the target protein, thereby affecting its function. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate: Similar structure but with a methylsulfamoyl group instead of an ethylsulfamoyl group.

    tert-Butyl (3R)-3-(isopropylsulfamoyl)pyrrolidine-1-carboxylate: Similar structure but with an isopropylsulfamoyl group.

Uniqueness

tert-Butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate is unique due to the presence of the ethylsulfamoyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable tool in various research and industrial applications.

Properties

CAS No.

2567489-01-2

Molecular Formula

C11H22N2O4S

Molecular Weight

278.4

Purity

95

Origin of Product

United States

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